molecular formula C21H19N7O5S2 B025666 7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate CAS No. 103313-22-0

7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate

Cat. No. B025666
M. Wt: 513.6 g/mol
InChI Key: LCOJEOHXDQUGGT-USLAGGSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate is a chemical compound that is used in scientific research for its antibacterial properties. It is a member of the cephalosporin class of antibiotics and is commonly referred to as Ceftizoxime.

Mechanism Of Action

Ceftizoxime works by inhibiting bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which prevents the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and eventual cell lysis.

Biochemical And Physiological Effects

Ceftizoxime has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly excreted in the urine and has a half-life of approximately 2 hours in humans. Ceftizoxime has been shown to have a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a useful tool in microbiology research.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ceftizoxime is its broad spectrum of activity against a wide range of bacteria. This makes it a useful tool for studying bacterial resistance mechanisms and developing new antibiotics. However, Ceftizoxime has limitations in terms of its solubility and stability. It is also relatively expensive compared to other antibiotics.

Future Directions

There are several areas of future research for Ceftizoxime. One area of interest is the development of new derivatives of Ceftizoxime that have improved solubility and stability. Another area of research is the study of bacterial resistance mechanisms and the development of new antibiotics. Additionally, Ceftizoxime could be used in combination with other antibiotics to improve their efficacy and reduce the development of resistance.

Synthesis Methods

The synthesis of Ceftizoxime involves the reaction of 7-aminocephalosporanic acid with 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction results in the formation of the intermediate compound, which is then reacted with imidazo(1,5-a)pyridine to produce Ceftizoxime.

Scientific Research Applications

Ceftizoxime is commonly used in scientific research for its antibacterial properties. It is effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Ceftizoxime is often used in microbiology research to study bacterial resistance mechanisms and to develop new antibiotics.

properties

CAS RN

103313-22-0

Product Name

7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate

Molecular Formula

C21H19N7O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,5-a]pyridin-2-ium-2-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C21H19N7O5S2/c1-33-25-14(13-9-35-21(22)23-13)17(29)24-15-18(30)28-16(20(31)32)11(8-34-19(15)28)6-26-7-12-4-2-3-5-27(12)10-26/h2-5,7,9-10,15,19H,6,8H2,1H3,(H3-,22,23,24,29,31,32)/b25-14+/t15-,19-/m1/s1

InChI Key

LCOJEOHXDQUGGT-USLAGGSUSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-]

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-]

synonyms

2-AACC
7-(2-(2-aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate

Origin of Product

United States

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